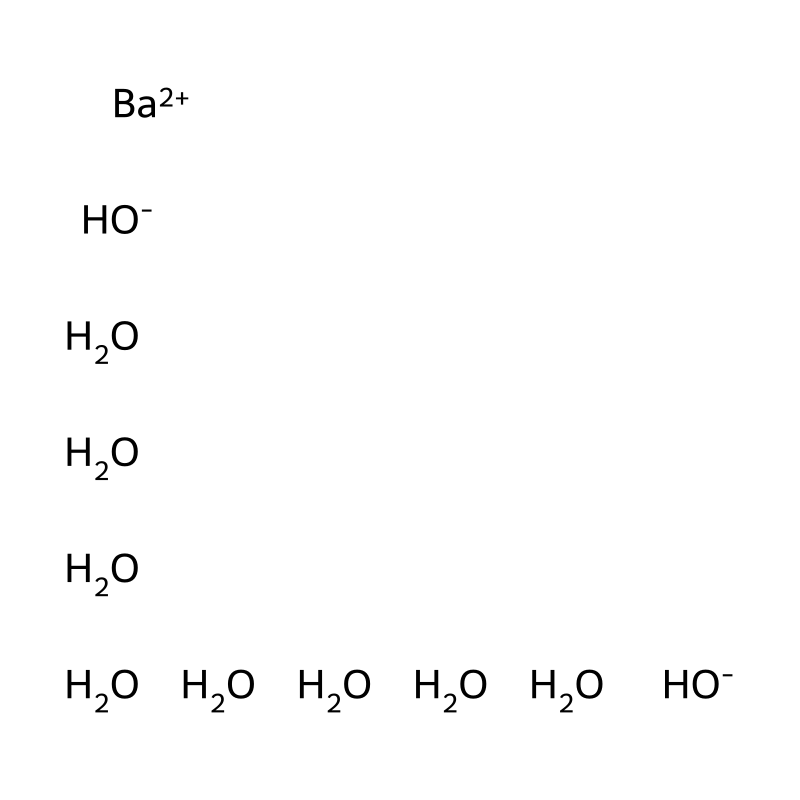Barium hydroxide octahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Synthesis:
- Barium Compounds: Barium hydroxide octahydrate serves as a readily available source of barium for the synthesis of various barium compounds, including barium carbonate (BaCO₃) and barium titanate (BaTiO₃) []. These compounds find use in diverse applications, ranging from ceramics and pigments to electronics and capacitors [, ].
Analytical Chemistry:
- Gravimetric Analysis: Barium hydroxide octahydrate is a common precipitant in gravimetric analysis, a technique used to quantify the amount of a specific ion in a solution. For example, it can be used to precipitate sulfate ions (SO₄²⁻) as barium sulfate (BaSO₄), which is highly insoluble in water [].
- Carbon Dioxide Detection: Barium hydroxide readily reacts with carbon dioxide (CO₂) to form barium carbonate, making it a valuable tool for detecting and quantifying CO₂ in various environments, including atmospheric studies and industrial process monitoring [].
Materials Science:
- Centromeric Heterochromatin Banding: Barium hydroxide is used in a specialized technique called centromeric heterochromatin banding, which helps visualize the centromeres (chromosome regions) in chromosomes during cell division studies []. This information is crucial for understanding chromosome structure and function.
Other Research Applications:
Barium hydroxide octahydrate is a chemical compound with the molecular formula Ba(OH)₂·8H₂O. It appears as white or colorless crystals and is highly soluble in water, forming a strongly alkaline solution. This compound is stable under normal conditions but is incompatible with acids and oxidizing agents. It has a melting point of approximately 78 °C and a molecular weight of 315.46 g/mol .
Barium hydroxide octahydrate undergoes several notable reactions:
- Dehydration: When heated, it can lose water to form barium hydroxide monohydrate, which can further decompose into barium oxide at temperatures around 800 °C .
- Neutralization: Its aqueous solution reacts with acids, forming barium salts such as barium sulfate when reacted with sulfuric acid .
- Reactions with Carbon Dioxide: Exposure to carbon dioxide leads to the formation of barium carbonate, which precipitates out of solution .
- Endothermic Reactions: Barium hydroxide octahydrate reacts with ammonium salts, such as ammonium chloride, in an endothermic manner, often used in demonstrations to produce temperatures low enough to freeze water .
Barium hydroxide octahydrate can be synthesized through several methods:
- Direct Reaction: Dissolving barium oxide in water yields barium hydroxide:This reaction can be followed by crystallization from an aqueous solution to obtain the octahydrate form.
- Hydration of Barium Hydroxide Monohydrate: Heating barium hydroxide monohydrate in a humid environment allows it to absorb water and convert into the octahydrate form .
- Precipitation Methods: Mixing solutions of barium salts with strong bases can also lead to the formation of barium hydroxide octahydrate through precipitation techniques.
Uniqueness
Barium hydroxide octahydrate is particularly noted for its high solubility compared to magnesium and calcium hydroxides, making it more effective in certain analytical applications. Additionally, its endothermic reaction with ammonium salts provides unique educational demonstrations not commonly associated with other alkaline earth metal hydroxides .
Studies on the interactions of barium hydroxide octahydrate focus on its reactivity with various compounds:
- With Acids: It readily neutralizes acids, forming corresponding barium salts.
- With Ammonium Salts: The endothermic reaction with ammonium chloride is particularly notable for its temperature-decreasing effect.
- Environmental Interactions: Its ability to absorb carbon dioxide from the air can lead to the formation of insoluble carbonate salts, impacting its storage and handling considerations .
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 267 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 266 of 267 companies with hazard statement code(s):;
H302 (80.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (81.95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (43.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (80.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








